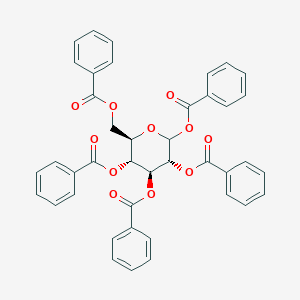

Glucopyranose pentabenzoate

Descripción general

Descripción

Glucopyranose pentabenzoate is a derivative of glucose, a common sugar found in many plants and animals . It has a molecular formula of C41H32O11, an average mass of 700.686 Da, and a mono-isotopic mass of 700.194458 Da .

Synthesis Analysis

The synthesis of glucopyranose pentabenzoate involves the reaction of glucose with benzyl chloride, followed by the substitution of hydroxyl groups with benzoate groups . The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as dimethyl sulfoxide or ethyl acetate .Molecular Structure Analysis

The molecular structure of glucopyranose pentabenzoate is complex due to the large number of possible configurations . The structure is determined by ab initio calculations at the infinite basis set limit of MP2 approach and with inclusion of CCSD (T) correction term evaluated with the aug-cc-pVDZ basis set in vacuum, water, dimethylsulfoxide, tetrahydrofurane and ethanol .Chemical Reactions Analysis

The deacylation of glucose, galactose and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied . The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .Physical And Chemical Properties Analysis

Glucopyranose pentabenzoate is a solid compound . It has an empirical formula (Hill Notation) of C41H32O11 and a molecular weight of 700.69 .Aplicaciones Científicas De Investigación

Chemical Properties

Glucopyranose pentabenzoate, also known as α-D-Glucopyranose pentabenzoate, is a chemical compound with the empirical formula C41H32O11 . It has a molecular weight of 700.69 . It is a solid substance with a melting point of 185-188 °C .

Deacetylation Studies

In the field of organic chemistry, glucopyranose pentabenzoate has been used in studies related to deacetylation . The deacetylation of both α-D-glucose and β-D-glucose pentaacetate gives 2,3,4,6-tetra-O-acetyl-β-glucopyranose . This process has been studied both experimentally and computationally, providing insights into the anomeric effect during deacetylation .

Glycolysis Research

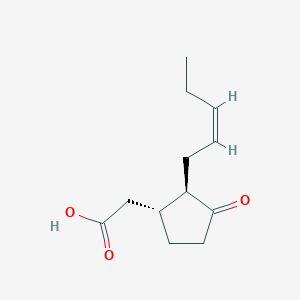

Glucopyranose pentabenzoate is also relevant in the field of biochemistry, particularly in studies related to glycolysis . Glycolysis is a central glucose metabolism mechanism that generates the energy molecule ATP (adenosine triphosphate) and other metabolites .

Biological Activities

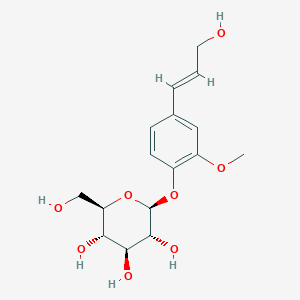

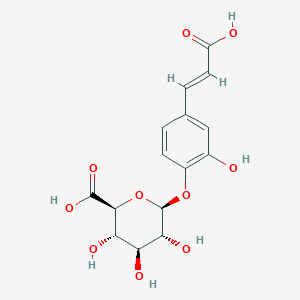

Phenolic glycosides, which are associated with a variety of biological activities in plants, often contain glucopyranose . For example, certain plants used for the treatment of various ailments contain acylated phenolic glycosides .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Direcciones Futuras

The variety and importance of applications of glucopyranose pentabenzoate continuously encourage scientists to undertake investigations of their structures and characteristics . The compound has a variety of application prospects in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer, as anti-oxidants and other aspects that show great healthcare potential .

Mecanismo De Acción

Target of Action

Glucopyranose pentabenzoate is a complex molecule with a structure that includes a glucopyranose core

Biochemical Pathways

The biochemical pathways affected by glucopyranose pentabenzoate are currently unknown. The compound’s structure suggests it may interact with carbohydrate-related pathways , but this is speculative and requires experimental confirmation.

Pharmacokinetics

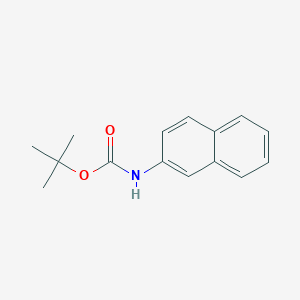

Glycosylation, a process similar to the formation of glucopyranose pentabenzoate, has been shown to improve various physicochemical and pharmacological properties of peptide drugs

Propiedades

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-XBHBEMSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466402 | |

| Record name | glucopyranose pentabenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucopyranose pentabenzoate | |

CAS RN |

3006-49-3 | |

| Record name | D-Glucopyranose, 1,2,3,4,6-pentabenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | glucopyranose pentabenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)